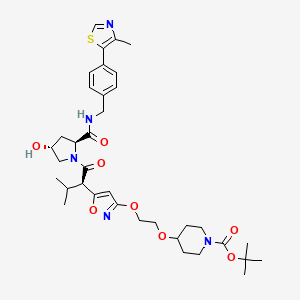
E3 Ligase Ligand-linker Conjugate 74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 74 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a ligand for the target protein. The E3 ubiquitin ligase is an enzyme that facilitates the transfer of ubiquitin to a substrate protein, marking it for degradation by the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 74 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This ligand is then connected to a linker molecule through a series of chemical reactions. The linker is typically attached using primary amines and diisopropylethylamine in dimethylformamide at elevated temperatures . It is important to replace dimethylformamide with dimethyl sulfoxide during the linker attachment step to avoid thermal decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The linker or ligand components can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can enhance the binding affinity or specificity of the compound for its target proteins .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 74 has a wide range of scientific research applications:
Chemistry: It is used in the development of new PROTAC molecules for targeted protein degradation.
Biology: The compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: It has potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 74 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the specific protein of interest. The pathways involved are part of the ubiquitin-proteasome system, which regulates protein degradation within cells .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 74 is unique due to its specific ligand and linker combination. Similar compounds include:
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use a ligand for the von Hippel-Lindau E3 ligase.
Cereblon Ligand-linker Conjugates: These compounds use a ligand for the cereblon E3 ligase.
Mouse Double Minute 2 Homolog Ligand-linker Conjugates: These compounds use a ligand for the mouse double minute 2 homolog E3 ligase
This compound stands out due to its specific binding affinity and the ability to induce targeted protein degradation effectively.
Eigenschaften
Molekularformel |
C30H40N4O7 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
tert-butyl 2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]oxyacetate |
InChI |
InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37) |
InChI-Schlüssel |
SSWHYFYFLUURGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)




